molecular formula C5H6BrIN2 B2537555 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole CAS No. 94989-97-6

4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole

Cat. No. B2537555
CAS RN: 94989-97-6
M. Wt: 300.925
InChI Key: FSHNQHLIRGPMCP-UHFFFAOYSA-N
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Description

“4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .

Scientific Research Applications

Biomedical Applications

Pyrazole derivatives, such as 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole, have been extensively studied for their potential biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been used for a wide range of biological targets .

Synthesis of 1,4’-Bipyrazoles

4-Bromopyrazole, a compound structurally similar to 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole, can be used as a starting material in the synthesis of 1,4’-bipyrazoles . This suggests that 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole could potentially be used in a similar manner.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Given the structural similarity, 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole might also be used for this purpose.

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Drug Discovery

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This makes them valuable in the field of drug discovery .

Agrochemistry

Pyrazoles also find applications in agrochemistry . The unique properties of pyrazoles make them useful in the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . The bromo and iodo substituents on the 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole could potentially enhance its ability to coordinate with metal ions.

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . The presence of metal ions in organometallic compounds can be coordinated with pyrazoles, suggesting a potential application for 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole in this field .

Safety and Hazards

4-Bromopyrazole, a related compound, is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

Pyrazoles, including “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential future directions in these fields .

properties

IUPAC Name

4-bromo-5-iodo-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHNQHLIRGPMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole

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